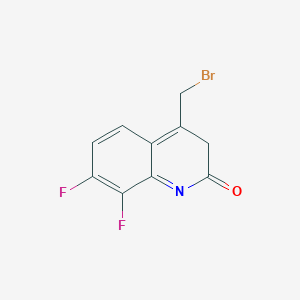
4-(bromomethyl)-7,8-difluoro-3H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-7,8-difluoro-3H-quinolin-2-one is an organic compound that belongs to the quinolinone family. This compound is characterized by the presence of a bromomethyl group at the 4th position and two fluorine atoms at the 7th and 8th positions on the quinolinone ring. Quinolinones are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-7,8-difluoro-3H-quinolin-2-one typically involves multiple steps
Quinolinone Core Synthesis: The quinolinone core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes typically use automated reactors and precise control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-7,8-difluoro-3H-quinolin-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation can produce quinolinone derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
4-(Bromomethyl)-7,8-difluoro-3H-quinolin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Research: The compound is used as a probe to study enzyme mechanisms and protein interactions.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-7,8-difluoro-3H-quinolin-2-one involves its interaction with biological macromolecules such as DNA and proteins. The bromomethyl group can form covalent bonds with nucleophilic sites on these macromolecules, leading to the inhibition of their normal functions. This interaction can disrupt cellular processes and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzoic acid: Used as an intermediate in the synthesis of pharmaceuticals.
Methyl 4-(bromomethyl)benzoate: Utilized in the preparation of potential anti-HIV agents.
4-(Bromomethyl)coumarin: Known for its applications in fluorescence labeling and biological assays.
Uniqueness
4-(Bromomethyl)-7,8-difluoro-3H-quinolin-2-one is unique due to the presence of both bromomethyl and difluoro groups on the quinolinone core. This combination imparts distinct electronic and steric properties, making it a valuable compound for various research applications. Its ability to form covalent bonds with biological macromolecules sets it apart from other similar compounds, enhancing its potential as a therapeutic agent.
Properties
Molecular Formula |
C10H6BrF2NO |
|---|---|
Molecular Weight |
274.06 g/mol |
IUPAC Name |
4-(bromomethyl)-7,8-difluoro-3H-quinolin-2-one |
InChI |
InChI=1S/C10H6BrF2NO/c11-4-5-3-8(15)14-10-6(5)1-2-7(12)9(10)13/h1-2H,3-4H2 |
InChI Key |
PYMABPZBCOERNK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C2C=CC(=C(C2=NC1=O)F)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


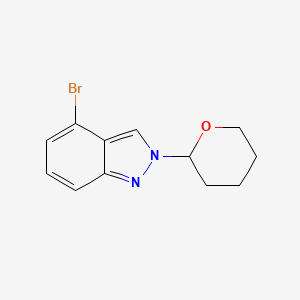
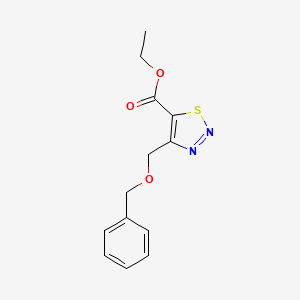
![3-[3-(4-tert-Butylphenyl)oxetan-3-yl]-N,N-dimethylpropan-1-amine](/img/structure/B11844671.png)

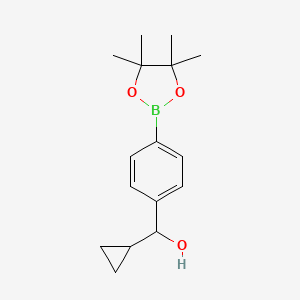
![2,4-Dimethyl-9-phenylindeno[2,1-B]pyran](/img/structure/B11844694.png)
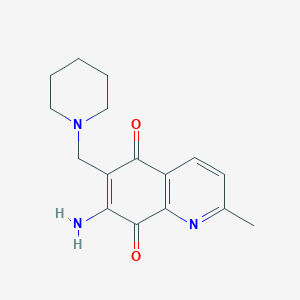
![3-Bromo-2-(dichloromethyl)imidazo[1,2-A]pyridine](/img/structure/B11844706.png)

![2-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)-4-methylpentanoic acid](/img/structure/B11844723.png)
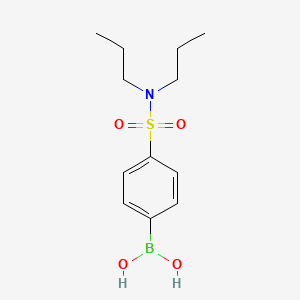

![7-Chloro-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11844747.png)

